molecular formula C10H15F2IN2O B2908033 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856019-42-5

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2908033
CAS No.: 1856019-42-5
M. Wt: 344.144
InChI Key: LYKHFJJLIWEWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The difluoroethyl and isobutoxymethyl groups are alkyl groups, which are generally non-reactive and add bulk to the molecule. The iodine atom could potentially be reactive and might be involved in further reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step, possibly through a cyclization reaction. The difluoroethyl, iodo, and isobutoxymethyl groups would likely be introduced in separate steps, either before or after the formation of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the difluoroethyl, iodo, and isobutoxymethyl groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The iodine atom could be particularly reactive and might be replaced in a substitution reaction. The difluoroethyl and isobutoxymethyl groups are less likely to be involved in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoroethyl and isobutoxymethyl groups would likely make the compound fairly non-polar and hydrophobic. The iodine atom might make the compound denser than similar compounds without halogens .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound, with its unique set of functional groups, could potentially be studied for various applications, such as in the development of new pharmaceuticals or as a reagent in chemical synthesis .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-7(2)5-16-6-9-8(13)3-14-15(9)4-10(11)12/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHFJJLIWEWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.